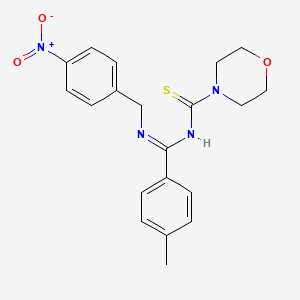
(E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-N-(((4-nitrobenzyl)imino)(p-tolyl)methyl)morpholine-4-carbothioamide is a morpholine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including mechanisms of action, structural characteristics, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring connected to a thioamide group, which is essential for its biological activity. The structural formula can be represented as follows:
Key structural characteristics include:
- Morpholine Ring : Provides a unique pharmacophore.
- Thioamide Group : Implicated in various biological interactions.
- Nitrobenzyl and p-Tolyl Substituents : Enhance lipophilicity and may influence receptor interactions.
Antimicrobial Activity
Research indicates that derivatives of morpholine-4-carbothioamide exhibit significant antimicrobial properties. In vitro studies have shown that the compound demonstrates effective inhibition against various pathogens. The minimum inhibitory concentration (MIC) values for selected derivatives range from 0.22 to 0.25 µg/mL, indicating potent activity against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 | Bactericidal |
| Staphylococcus epidermidis | 0.23 | 0.26 | Bactericidal |
The compound also inhibits biofilm formation, which is crucial for treating chronic infections .
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. It has shown activity against various cancer cell lines, with mechanisms potentially involving the inhibition of DNA gyrase and dihydrofolate reductase (DHFR), both critical enzymes in DNA replication and synthesis .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes such as DNA gyrase and DHFR, leading to disrupted cellular processes in bacteria and cancer cells.
- Biofilm Disruption : It interferes with the formation of biofilms, enhancing the efficacy of other antimicrobial agents like Ciprofloxacin .
- Cytotoxicity : Studies have indicated low cytotoxic effects on human cells, with IC50 values greater than 60 µM, suggesting a favorable safety profile .
Study 1: Antimicrobial Efficacy
In a controlled study, several derivatives of morpholine-4-carbothioamide were synthesized and evaluated for their antimicrobial properties. Among them, the nitrobenzyl derivative exhibited superior activity against both Gram-positive and Gram-negative bacteria, demonstrating its potential as a lead compound for further development .
Study 2: Anticancer Potential
A comparative analysis of different morpholine derivatives revealed that this compound significantly inhibited the growth of breast cancer cell lines in vitro. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways .
Eigenschaften
IUPAC Name |
N-[C-(4-methylphenyl)-N-[(4-nitrophenyl)methyl]carbonimidoyl]morpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-15-2-6-17(7-3-15)19(22-20(28)23-10-12-27-13-11-23)21-14-16-4-8-18(9-5-16)24(25)26/h2-9H,10-14H2,1H3,(H,21,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRHXKLYDQRWIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NCC2=CC=C(C=C2)[N+](=O)[O-])NC(=S)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














